Furegrelate sodium Furegrelate sodium Furegrelate is a thromboxane synthase inhibitor that attenuates the renal vasoconstriction of angiotensin II, presumably by enhancing the formation of vasodilator prostaglandins.
Brand Name: Vulcanchem
CAS No.: 85666-17-7
VCID: VC0528566
InChI: InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
SMILES: C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Molecular Formula: C15H10NNaO3
Molecular Weight: 275.23 g/mol

Furegrelate sodium

CAS No.: 85666-17-7

Inhibitors

VCID: VC0528566

Molecular Formula: C15H10NNaO3

Molecular Weight: 275.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Furegrelate sodium - 85666-17-7

CAS No. 85666-17-7
Product Name Furegrelate sodium
Molecular Formula C15H10NNaO3
Molecular Weight 275.23 g/mol
IUPAC Name sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
Standard InChIKey XBTIPIZROJAKOJ-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
SMILES C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Canonical SMILES C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Appearance Solid powder
Description Furegrelate is a thromboxane synthase inhibitor that attenuates the renal vasoconstriction of angiotensin II, presumably by enhancing the formation of vasodilator prostaglandins.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate sodium
furegrelate
U 63557A
U-63557A
Reference 1: Hirenallur-S DK, Detweiler ND, Haworth ST, Leming JT, Gordon JB, Rusch NJ. Furegrelate, a thromboxane synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets. Pulm Circ. 2012 Apr-Jun;2(2):193-200. doi: 10.4103/2045-8932.97605. PubMed PMID: 22837860; PubMed Central PMCID: PMC3401873.
2: Pestel S, Nath A, Jungermann K, Schieferdecker HL. Inhibition of prostaglandin D2 clearance in rat hepatocytes by the thromboxane receptor antagonists daltroban and ifetroban and the thromboxane synthase inhibitor furegrelate. Biochem Pharmacol. 2003 Aug 15;66(4):643-52. PubMed PMID: 12906929.
3: Kaushal RD, Wilson TW. Effect of furegrelate on renal plasma flow after angiotensin II infusion. Can J Physiol Pharmacol. 1990 Apr;68(4):500-4. PubMed PMID: 2328452.
4: Martorell A, Sagredo A, Aras-López R, Balfagón G, Ferrer M. Ovariectomy increases the formation of prostanoids and modulates their role in acetylcholine-induced relaxation and nitric oxide release in the rat aorta. Cardiovasc Res. 2009 Nov 1;84(2):300-8. doi: 10.1093/cvr/cvp214. Epub 2009 Jun 30. PubMed PMID: 19567483.
5: Mohrland JS, Vander Lugt JT, Lakings DB. Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects. Eur J Clin Pharmacol. 1990;38(5):485-8. PubMed PMID: 2379533.
6: Mohrland JS, Vander Lugt JT, Gorman RR, Lakings DB. Thromboxane synthase activity and platelet function after furegrelate administration in man. J Clin Pharmacol. 1989 Jan;29(1):53-8. PubMed PMID: 2708549.
7: Payne JE, Langsfeld M, Joseph M, Huber D, Gray-Weale A, Meyer JH, Smith T, Lusby RJ. Effects of Furegrelate (Upjohn 63557A) on patency and platelet deposition after canine carotid endarterectomy. Aust N Z J Surg. 1991 Aug;61(8):619-25. PubMed PMID: 1867616.
8: Addison MP, Singh TU, Parida S, Choudhury S, Kasa JK, Sukumaran SV, Darzi SA, Kandasamy K, Singh V, Kumar D, Mishra SK. NO synthase inhibition attenuates EDHF-mediated relaxation induced by TRPV4 channel agonist GSK1016790A in the rat pulmonary artery: Role of TxA2. Pharmacol Rep. 2016 Jun;68(3):620-6. doi: 10.1016/j.pharep.2016.01.003. Epub 2016 Jan 19. PubMed PMID: 26991376.
9: Xavier FE, Blanco-Rivero J, Sastre E, Badimón L, Balfagón G. Simultaneous inhibition of TXA(2) and PGI(2) synthesis increases NO release in mesenteric resistance arteries from cirrhotic rats. Clin Sci (Lond). 2010 Jun 25;119(7):283-92. doi: 10.1042/CS20090536. PubMed PMID: 20459396.
10: Wilson TW, Badahman AH, Kaushal RD. Thromboxane synthase inhibition enhances furosemide-induced renal vasodilation. Clin Invest Med. 1993 Oct;16(5):372-8. PubMed PMID: 8261690.
11: Lakings DB, Friis JM, Lunan CM, VanderLugt JT, Mohrland JS. Pharmacokinetics of furegrelate after oral administration to normal humans. Pharm Res. 1989 Jan;6(1):53-7. PubMed PMID: 2717519.
12: de Sá FG, de Queiroz DB, Ramos-Alves FE, Santos-Rocha J, da Silva OA, Moreira HS, Leal GA, da Rocha MA, Duarte GP, Xavier FE. Hyperglycaemia in pregnant rats causes sex-related vascular dysfunction in adult offspring: role of cyclooxygenase-2. Exp Physiol. 2017 Aug 1;102(8):1019-1036. doi: 10.1113/EP086132. Epub 2017 Jul 5. PubMed PMID: 28556994.
13: Lakings DB, Friis JM. Liquid chromatographic-ultraviolet methods for furegrelate in serum and urine: preliminary pharmacokinetic evaluation in the dog. J Pharm Sci. 1985 Apr;74(4):455-9. PubMed PMID: 4039755.
14: Nie D, Lamberti M, Zacharek A, Li L, Szekeres K, Tang K, Chen Y, Honn KV. Thromboxane A(2) regulation of endothelial cell migration, angiogenesis, and tumor metastasis. Biochem Biophys Res Commun. 2000 Jan 7;267(1):245-51. PubMed PMID: 10623605.
15: Schilling M, Saunder A, Southard JH, Belzer FO. Five-to-seven-day kidney preservation with aspirin and furegrelate. Transplantation. 1993 Apr;55(4):955-8. PubMed PMID: 8475574.
16: Topuz BB, Altinbas B, Ilhan T, Yilmaz MS, Erdost H, Saha S, Savci V, Yalcin M. Centrally administered CDP-choline induced cardiovascular responses are mediated by activation of the central phospholipase-prostaglandin signaling cascade. Brain Res. 2014 May 14;1563:61-71. doi: 10.1016/j.brainres.2014.03.040. Epub 2014 Apr 2. PubMed PMID: 24704528.
17: Martorell A, Blanco-Rivero J, Aras-López R, Sagredo A, Balfagón G, Ferrer M. Orchidectomy increases the formation of prostanoids and modulates their role in the acetylcholine-induced relaxation in the rat aorta. Cardiovasc Res. 2008 Feb 1;77(3):590-9. Epub 2007 Nov 5. PubMed PMID: 18006440.
18: Erkan LG, Guvenc G, Altinbas B, Niaz N, Yalcin M. The effects of centrally injected arachidonic acid on respiratory system: Involvement of cyclooxygenase to thromboxane signaling pathway. Respir Physiol Neurobiol. 2016 May;225:1-7. doi: 10.1016/j.resp.2015.12.010. Epub 2016 Jan 6. PubMed PMID: 26767978.
19: Yalcin M, Cavun S, Yilmaz MS, Cengiz F, Savci V. Involvement of brain thromboxane A in hypotension induced by haemorrhage in rats. Clin Exp Pharmacol Physiol. 2005 Nov;32(11):960-7. PubMed PMID: 16405453.
20: Wendling WW, Chen D, Wendling KS, Kamel IR. Multiple Actions of Phencyclidine and (+)MK-801 on Isolated Bovine Cerebral Arteries. J Neurosurg Anesthesiol. 2018 Oct;30(4):359-367. doi: 10.1097/ANA.0000000000000463. PubMed PMID: 29076977.
PubChem Compound 23663954
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator